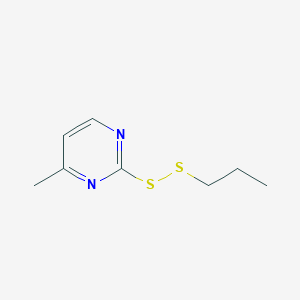

4-Methyl-2-(propyldisulfanyl)pyrimidine

Descripción

Propiedades

Fórmula molecular |

C8H12N2S2 |

|---|---|

Peso molecular |

200.3 g/mol |

Nombre IUPAC |

4-methyl-2-(propyldisulfanyl)pyrimidine |

InChI |

InChI=1S/C8H12N2S2/c1-3-6-11-12-8-9-5-4-7(2)10-8/h4-5H,3,6H2,1-2H3 |

Clave InChI |

PZTNZDOFHRFDHG-UHFFFAOYSA-N |

SMILES canónico |

CCCSSC1=NC=CC(=N1)C |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 4-Methyl-2-(propyldisulfanyl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpyrimidine with propyldisulfanyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in good yield .

Industrial production methods for pyrimidine derivatives often involve multi-step processes that include the formation of key intermediates followed by functional group modifications. These methods are designed to be scalable and cost-effective, ensuring high purity and yield of the final product .

Análisis De Reacciones Químicas

4-Methyl-2-(propyldisulfanyl)pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The propyldisulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride.

Substitution: The methyl group at position 4 can undergo electrophilic substitution reactions with halogens or other electrophiles in the presence of a catalyst.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

4-Methyl-2-(propyldisulfanyl)pyrimidine has several scientific research applications across various fields:

Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives with potential pharmacological activities.

Biology: The compound is studied for its potential as an anti-inflammatory and antimicrobial agent. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains.

Medicine: Pyrimidine derivatives, including 4-Methyl-2-(propyldisulfanyl)pyrimidine, are investigated for their potential use in the treatment of inflammatory diseases, infections, and cancer.

Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to oxidation

Mecanismo De Acción

The mechanism of action of 4-Methyl-2-(propyldisulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

*Calculated based on molecular formula.

Key Observations:

- Disulfide vs. Thioether/Sulfonyl : The propyldisulfanyl group in the target compound is redox-active, enabling dimerization or glutathione interactions, unlike the stable thioether (-SCH₃) in 4-Methyl-2-(methylthio)pyrimidine or the electron-withdrawing sulfonyl (-SO₂CH₃) group in fluorophenyl derivatives .

- Hydrophobicity: Branched alkyl chains (e.g., 2-methylpropyl in ) enhance hydrophobicity, whereas methoxyethylsulfanyl groups () improve polarity.

Physicochemical Properties

Commercial and Research Relevance

- Availability : 4-Methyl-2-(methylthio)pyrimidine is commercially available (Sigma-Aldrich, Alfa Aesar) , whereas the propyldisulfanyl analog likely requires custom synthesis.

- Applications : Sulfur-containing pyrimidines are explored as kinase inhibitors (), antimicrobials (), and prodrugs. The target compound’s disulfide could be leveraged in drug delivery or materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.